Bis(2-butyloctyl) 10-oxononadecanedioate
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Overview
Description
Bis(2-butyloctyl) 10-oxononadecanedioate is a chemical compound known for its unique structure and versatile applications. It is characterized by the presence of two 2-butyloctyl groups and a nonadecanedioate backbone with an oxo functionality at the 10-position. This compound is primarily used in the fields of materials science and industrial chemistry due to its distinct physicochemical properties .
Preparation Methods
The synthesis of Bis(2-butyloctyl) 10-oxononadecanedioate typically involves the esterification of 10-oxononadecanedioic acid with 2-butyloctanol. This process is carried out under controlled conditions to ensure the selective formation of the desired ester bonds while minimizing side reactions . Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Bis(2-butyloctyl) 10-oxononadecanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the oxo functionality to hydroxyl groups.
Substitution: The ester groups can participate in substitution reactions with suitable nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis(2-butyloctyl) 10-oxononadecanedioate has several scientific research applications:
Biology: The compound is utilized in the formulation of liposomes to simulate biological phospholipid membranes. .
Medicine: Liposomes containing this compound can deliver antisense oligonucleotides, overcoming problems such as inefficient cellular uptake and rapid loss in the body
Mechanism of Action
The mechanism of action of Bis(2-butyloctyl) 10-oxononadecanedioate involves its ability to simulate biological phospholipid membranes. The compound forms liposomes with concentric phospholipid bilayer membranes, which can encapsulate highly polar water-soluble payloads in the internal aqueous space and partition lipophilic payloads into the lipid bilayer . This property is particularly useful for delivering antisense oligonucleotides, enhancing their cellular uptake and stability in the body .
Comparison with Similar Compounds
Bis(2-butyloctyl) 10-oxononadecanedioate can be compared with other similar compounds, such as:
Bis(2-ethylhexyl) phthalate: Another plasticizer used in flexible polymers, but with different physicochemical properties.
Dioctyl sebacate: A plasticizer with a similar ester structure but different alkyl groups.
Bis(2-ethylhexyl) adipate: Used in similar applications but with a different backbone structure.
The uniqueness of this compound lies in its specific structure, which imparts significant hydrophobicity and lipophilicity, making it highly suitable for applications requiring these properties .
Properties
Molecular Formula |
C43H82O5 |
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Molecular Weight |
679.1 g/mol |
IUPAC Name |
bis(2-butyloctyl) 10-oxononadecanedioate |
InChI |
InChI=1S/C43H82O5/c1-5-9-13-23-31-39(29-11-7-3)37-47-42(45)35-27-21-17-15-19-25-33-41(44)34-26-20-16-18-22-28-36-43(46)48-38-40(30-12-8-4)32-24-14-10-6-2/h39-40H,5-38H2,1-4H3 |
InChI Key |
IJDCDJQBRGVURZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)COC(=O)CCCCCCCCC(=O)CCCCCCCCC(=O)OCC(CCCC)CCCCCC |
Origin of Product |
United States |
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